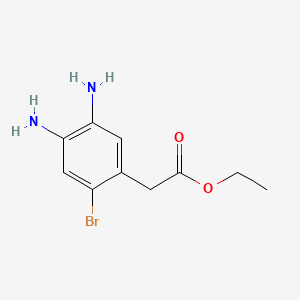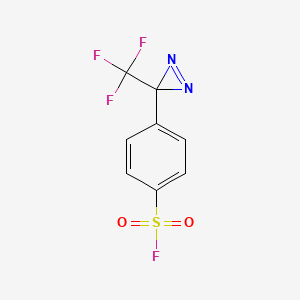
1,1,1-Trifluorooct-7-ene-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluorooct-7-ene-2,4-dione is an organic compound with a unique structure characterized by the presence of trifluoromethyl groups and a conjugated dione system.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorooct-7-ene-2,4-dione can be synthesized through a Claisen condensation reaction involving trifluoroacetic acid ethyl ester and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The optimal conditions for this reaction are at 30°C for 2 hours, yielding the desired product with a 33% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
1,1,1-Trifluorooct-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
科学研究应用
1,1,1-Trifluorooct-7-ene-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,1,1-Trifluorooct-7-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The dione system can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but with a shorter carbon chain.
Hexafluoroacetylacetone: Contains six fluorine atoms, offering different reactivity and applications.
Acetylacetone: Lacks fluorine atoms, making it less reactive but still useful in various chemical reactions.
Uniqueness
1,1,1-Trifluorooct-7-ene-2,4-dione is unique due to its longer carbon chain and the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds .
属性
分子式 |
C8H9F3O2 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC 名称 |
1,1,1-trifluorooct-7-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2H,1,3-5H2 |
InChI 键 |
BOTTWJJMYFQBRN-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC(=O)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















